1-(3-((4-((4-Butylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone

Description

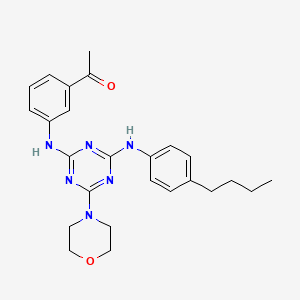

The compound 1-(3-((4-((4-Butylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone features a 1,3,5-triazine core substituted with:

- A 4-butylphenylamino group at the 4-position,

- A morpholino group at the 6-position,

- An ethanone-linked phenyl group at the 2-position.

This structure is characteristic of triazine-based derivatives designed for pharmacological applications, particularly targeting kinases (e.g., PI3K/mTOR) due to the morpholino group’s affinity for ATP-binding pockets .

Properties

IUPAC Name |

1-[3-[[4-(4-butylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O2/c1-3-4-6-19-9-11-21(12-10-19)26-23-28-24(27-22-8-5-7-20(17-22)18(2)32)30-25(29-23)31-13-15-33-16-14-31/h5,7-12,17H,3-4,6,13-16H2,1-2H3,(H2,26,27,28,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVPKNKESJZIGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((4-((4-Butylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone, also known by its CAS number 898618-45-6, is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 446.5 g/mol. Its structure includes a morpholino group and a triazine moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 898618-45-6 |

| Molecular Formula | C25H30N6O2 |

| Molecular Weight | 446.5 g/mol |

Research indicates that compounds containing morpholine and triazine structures often exhibit inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs), which are implicated in tumor growth and progression. The compound has been shown to selectively inhibit tumor-associated isoenzymes such as hCA IX and hCA XII while having negligible effects on physiologically important isoenzymes like hCA I and hCA II . This selectivity is crucial for minimizing side effects in therapeutic applications.

Inhibition of Carbonic Anhydrases

A study focused on the synthesis of aminobenzenesulfonamide derivatives, which included related compounds to this compound, demonstrated significant inhibition against hCA IX with IC50 values in the low nanomolar range (e.g., KIs = 4.4 nM) . This suggests that the compound may serve as a potent inhibitor of this enzyme class, potentially leading to reduced tumor growth.

Antitumor Activity

In vitro studies have shown that related morpholino-triazine compounds exhibit promising antitumor activity across various cancer cell lines. For instance, bis(morpholino-1,3,5-triazine) derivatives have been reported to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. These derivatives demonstrated significant antitumor efficacy in xenograft models, indicating that similar activities may be expected from this compound .

Case Study 1: Inhibition of Tumor Growth

A series of experiments conducted on xenograft models revealed that morpholino-triazine derivatives significantly inhibited tumor growth when administered intravenously. The structure-activity relationship (SAR) studies indicated that modifications in the substituents could enhance the inhibitory potency against tumor-associated carbonic anhydrases .

Case Study 2: Selective Targeting of hCA IX

In a comparative study involving several related compounds, it was found that those with specific structural motifs similar to this compound exhibited selective inhibition against hCA IX while sparing hCA I and hCA II. This selectivity is critical for developing targeted cancer therapies with reduced systemic toxicity .

Scientific Research Applications

Molecular Formula

The molecular formula for the compound is CHNO, with a molecular weight of approximately 398.5 g/mol.

Anticancer Activity

Research has indicated that compounds similar to 1-(3-((4-((4-Butylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone exhibit significant anticancer properties. The mechanisms of action include:

- Inhibition of Bromodomain Proteins : The compound has been shown to inhibit bromodomain-containing proteins such as BRD4, which are implicated in cancer progression and transcriptional regulation .

Case Study: BRD4 Inhibition

A study demonstrated that derivatives of this compound effectively reduced the proliferation of cancer cells by targeting BRD4. The results indicated a dose-dependent response, highlighting the potential for developing new cancer therapies based on this mechanism.

Antimicrobial Properties

Some derivatives of the compound have exhibited antimicrobial activity against various pathogens. The morpholine and triazine components contribute to their effectiveness by disrupting bacterial cell membranes or inhibiting essential enzymatic pathways.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Pseudomonas aeruginosa | 25 µg/mL |

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this compound. It has been found to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Neurological Applications

Emerging studies suggest potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. The compound's unique structure may allow it to modulate neurotransmitter systems effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Comparable Triazine Derivatives

Key Observations:

- Morpholino Substitution: Present in all analogs, this group is critical for kinase binding .

- Phenylamino vs. Hydroxyalkylamino: Chlorophenyl (Compound 6) or hydroxyethyl (Compound 5) substituents at the 4-position alter solubility and bioactivity. For example, the hydroxyethyl group in Compound 5 improves aqueous solubility (melting point 191–193°C vs. 258–260°C for chloro-substituted Compound 4) .

- Ethanone vs. Acetamide: Replacement of ethanone with acetamide (Compound 11c) enhances PI3K inhibitory potency, suggesting hydrogen bonding plays a role in target engagement .

Antitumor and Kinase Inhibition:

- The target compound’s morpholino and butylphenyl groups align with known PI3K/mTOR inhibitors (e.g., NVP-BEZ235), though specific data are pending .

- Compound 11c (PI3K IC₅₀ = 0.8 μM) demonstrates that extending the hydroxyalkyl chain (e.g., 6-hydroxyhexyl) improves potency compared to shorter chains .

- Bis(morpholino-triazine) derivatives (e.g., Compound 22) exhibit dual kinase inhibition, highlighting the advantage of multiple morpholino groups for multi-target therapies .

Antimicrobial Activity:

- Chlorophenyl-substituted analogs (e.g., Compound 6) show moderate antimicrobial effects, likely due to halogen-mediated membrane disruption .

Research Findings and Implications

- Morpholino as a Pharmacophore: Consistent across analogs, this group is indispensable for kinase targeting.

- Butylphenyl vs. Chlorophenyl : The former may enhance blood-brain barrier penetration, while the latter improves antimicrobial efficacy.

- Ethanone Flexibility: The ketone group allows derivatization into hydrazones or Schiff bases for expanded bioactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 1-(3-((4-((4-Butylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone?

- Methodological Answer : The synthesis of triazine derivatives typically involves nucleophilic substitution reactions on a pre-formed triazine core. For example, similar compounds (e.g., , compounds 4–7) were synthesized by reacting intermediates with ethanolamine or substituted phenylhydrazines under reflux conditions. Purification often involves neutralization, cooling, filtration, and washing with ethanol or water. Yield optimization (76–83% in ) requires precise stoichiometric control and inert atmospheres. Characterization via FT-IR (e.g., 1652 cm⁻¹ for C=O stretches) and NMR (e.g., δ 3.1–3.9 ppm for morpholine protons) is critical for confirming structural integrity .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Combine FT-IR, H-NMR, and C-NMR analyses. For instance:

- FT-IR : Identify key functional groups (e.g., C=O at ~1650–1712 cm⁻¹, morpholine C-O-C at ~1096 cm⁻¹) .

- H-NMR : Look for aromatic protons (δ 6.7–8.2 ppm), morpholine protons (δ 3.1–3.9 ppm), and alkyl/amine signals (δ 2.9 ppm for N-CH) .

- C-NMR : Confirm carbonyl carbons (~190–210 ppm) and triazine/morpholine carbons . Cross-reference with analogous compounds in and .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or bioactivity of this triazine derivative?

- Reactivity Prediction : Simulate nucleophilic substitution sites on the triazine core.

- Bioactivity Screening : Dock the compound into target proteins (e.g., kinases) using molecular dynamics. Validate predictions with in vitro assays (e.g., enzyme inhibition in ).

- Metabolic Stability : Predict degradation pathways using databases like REAXYS_BIOCATALYSIS .

Q. What experimental strategies resolve contradictions in reported biological activity data for similar triazine compounds?

- Methodological Answer :

- Dose-Response Studies : Test across a concentration gradient to identify non-linear effects (e.g., hormesis).

- Assay Standardization : Use uniform cell lines (e.g., HEK293 or HepG2) and controls to minimize variability.

- SAR Analysis : Modify substituents (e.g., morpholine vs. hydroxyethyl groups in ) to isolate pharmacophores. Cross-reference with , where chalcone derivatives showed activity dependent on substituent electronic effects .

Q. How can environmental fate studies assess the ecological impact of this compound?

- Degradation Pathways : Use HPLC-MS to identify abiotic/biotransformation products (e.g., hydrolysis of the triazine ring).

- Ecotoxicity Testing : Conduct Daphnia magna or algal growth inhibition assays.

- Partition Coefficients : Measure log (octanol-water) to predict bioaccumulation potential .

Methodological Design Questions

Q. How to design a randomized block experiment for evaluating this compound’s bioactivity?

- Methodological Answer : Adopt split-split plot designs ():

- Main Plots : Vary compound concentrations.

- Subplots : Test biological replicates (e.g., cell lines or animal models).

- Sub-Subplots : Include temporal factors (e.g., exposure duration). Use ≥4 replicates per group to ensure statistical power. Analyze via ANOVA with post-hoc Tukey tests .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Parallel Synthesis : Use robotic liquid handlers to generate a library of analogs (e.g., varying aryl groups on the triazine core).

- High-Throughput Screening : Test analogs against target enzymes or receptors.

- QSAR Modeling : Corrogate substituent properties (e.g., Hammett σ values) with bioactivity data to guide further modifications .

Data Interpretation and Validation

Q. How to address discrepancies in melting points or spectral data between synthesized batches?

- Methodological Answer :

- Purity Assessment : Use HPLC (≥95% purity threshold) to rule out impurities.

- Polymorphism Screening : Perform X-ray crystallography or DSC to detect crystalline forms.

- Spectral Overlays : Compare NMR/IR data across batches and reference standards (e.g., ) .

Q. What statistical methods are appropriate for analyzing dose-dependent biological responses?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.